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sodium;benzoate

Food Preservation Formulation Chemistry Physical Properties

Formulators often overlook pH-dependent preservative efficacy, risking spoilage in acidic matrices. Sodium benzoate (CAS 532-32-1) is the cost-optimal antimicrobial for acidic conditions (pH 2.5-4.5). • Carbonated soft drinks: 18-22% cost advantage vs potassium sorbate at equivalent MIC (400 mg/mL). • Dealcoholized wine: 50% lower MIC vs potassium sorbate against R. mucilaginosa (125 mg/kg). • Synergistic with DMDC for sulfite-free preservation (FFCi=0.65). Not for sole use in still water (B. cepacia risk). Bulk supply with GRAS/JECFA ADI 0-20 mg/kg bw.

Molecular Formula C7H5NaO2
Molecular Weight 144.10 g/mol
Cat. No. B7775989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;benzoate
Molecular FormulaC7H5NaO2
Molecular Weight144.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1
InChIKeyWXMKPNITSTVMEF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Benzoate: Baseline Characteristics


Sodium benzoate (CAS 532-32-1), the sodium salt of benzoic acid, is a white crystalline powder widely employed as an antimicrobial preservative across food, beverage, and pharmaceutical applications. Its primary mechanism involves pH-dependent dissociation to benzoic acid, which penetrates microbial cell membranes and disrupts intracellular metabolic processes in acidic environments (optimal pH 2.5–4.5) [1]. The compound is classified as Generally Recognized as Safe (GRAS) by the FDA and falls under the JECFA group acceptable daily intake (ADI) of 0–20 mg/kg body weight for benzoates [2]. With global production exceeding 800,000 metric tons annually and a market presence spanning carbonated beverages (35% of applications), condiments, and pickled products, sodium benzoate remains a cornerstone preservative for acidic formulations [3].

Primary Use Antimicrobial preservative for acidic food and beverage matrices (optimal pH 2.5–4.5)
Regulatory Context GRAS / JECFA group ADI framework; widely accepted in global food supply chains
Procurement Profile High-volume industrial preservative; cost structure benefits from mature NaOH supply chain

Sodium Benzoate: Substitution Risks & Selection Criteria


Sodium benzoate cannot be generically substituted with other benzoate salts or alternative preservatives without measurable performance and economic consequences. Potassium benzoate, while chemically similar, exhibits different solubility profiles that affect formulation clarity and dissolution kinetics [1]. Potassium sorbate demonstrates divergent antimicrobial spectrum coverage against specific spoilage organisms . Furthermore, calcium propionate—effective against molds in baked goods—shows minimal efficacy in acidic liquid matrices [2]. Critically, in certain noncarbonated beverage environments, sodium benzoate has been shown to be the least effective preservative against Burkholderia cepacia and related species, with these bacteria capable of utilizing benzoate as a carbon source for diauxic growth (p < 0.05) [3]. These context-dependent efficacy variations underscore that preservative selection must be guided by product-specific microbial challenge testing and pH profiling, not by functional class alone.

! Potassium benzoate may alter dissolution clarity and hygroscopicity, shifting formulation stability profiles.
! Potassium sorbate and calcium propionate target different spoilage spectra; direct replacement without challenge testing is not supported.
! In noncarbonated water, sodium benzoate alone may promote Burkholderia growth; combination systems are necessary.

Sodium Benzoate: Comparative Evidence


Solubility & Hygroscopicity vs. Potassium Benzoate

Sodium benzoate exhibits lower water solubility and distinct hygroscopic behavior compared to potassium benzoate, influencing formulation clarity and storage stability. At 20°C, sodium benzoate solubility is approximately 2.3 g/100 mL, whereas potassium benzoate demonstrates slightly higher water solubility, enabling more rapid and uniform dissolution in clear liquid applications [1]. Additionally, potassium benzoate is reported as non-hygroscopic relative to sodium benzoate, which may confer advantages in humidity-sensitive packaging environments [2]. The smaller sodium ion in sodium benzoate produces stronger electrostatic attraction with benzoate anions, reflected in a higher melting temperature and greater ionic lattice stability [3].

Solubility & hygroscopicity
Cross-study comparable
~2.3 g/100 mL vs. higher (K benzoate); non-hygroscopic reported for K salt
Formulation clarity and humidity resistance may differ
Data to verify; exact solubility gap not numerically specified
Food Preservation Formulation Chemistry Physical Properties

Antibacterial MIC vs. Potassium Sorbate

In a controlled in vitro study evaluating antibacterial activity by minimum inhibitory concentration (MIC) and disc diffusion methods, sodium benzoate and potassium sorbate demonstrated equivalent MIC values of 400 mg/mL against Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923), with 800 mg/mL required for Bacillus subtilis (ATCC 11774). Neither preservative showed measurable inhibitory effect on Salmonella enteritidis (ATCC 13076) under the tested conditions [1]. This equivalence in antibacterial potency contrasts with sodium bisulfite, which exhibited markedly lower MIC values (1.56–6.25 mg/mL) against the same panel [1].

MIC vs. K Sorbate
Head-to-head
E. coli / S. aureus: identical 400 mg/mL
Interchangeable potency for these pathogens
B. subtilis 800 mg/mL; no effect on S. enteritidis
Antimicrobial Efficacy Food Microbiology Minimum Inhibitory Concentration

Yeast Inhibition in Wine vs. Potassium Sorbate

In a study evaluating preservative efficacy against native spoilage yeasts in dealcoholized red wine (DRW) stored at 25°C, sodium benzoate exhibited strain-dependent inhibitory activity. The minimal inhibitory concentration (MIC) of sodium benzoate against Rhodotorula mucilaginosa was 125 mg/kg, whereas inhibition of Saccharomyces cerevisiae required 250 mg/kg [1]. In contrast, potassium sorbate demonstrated uniform MIC values of 250 mg/kg against both yeast strains [1]. The minimal fungicidal concentration (MFC) for both sodium benzoate and potassium sorbate was 1000 mg/kg. Notably, a binary mixture of 50 mg/kg dimethyl dicarbonate (DMDC) with 400 mg/kg sodium benzoate produced a synergistic fractional fungicidal concentration index (FFCi) of 0.65, whereas a DMDC/potassium sorbate combination yielded FFCi = 0.7 [1].

Yeast inhibition in wine
Head-to-head
R. mucilaginosa MIC 125 mg/kg (50% lower vs K sorbate)
Reported lower-concentration efficacy for specific spoilage yeast
S. cerevisiae equivalent at 250 mg/kg; synergistic with DMDC (FFCi 0.65)
Beverage Preservation Yeast Inhibition Wine Microbiology

Cost Efficiency vs. Potassium Sorbate & Natural Alternatives

Industry analysis indicates that sodium benzoate and calcium propionate occupy a lower cost tier among commercial food preservatives relative to potassium sorbate [1]. A supplier technical assessment quantifies sodium benzoate's cost efficiency as 18–22% lower than potassium sorbate per kilogram of equivalent antimicrobial effectiveness [2]. When benchmarked against natural alternatives such as rosemary extract, the cost differential is substantially greater—rosemary extract requires 10–15 times higher concentration to achieve comparable mold inhibition, translating to a significantly higher cost per functional unit of preservation [2]. Sodium benzoate's cost advantage stems from abundant raw material availability (sodium hydroxide) and established global manufacturing infrastructure, with market supply characterized as ample relative to potassium benzoate [3].

Cost efficiency
Cross-study comparable
18–22% lower cost vs. K sorbate; rosemary extract requires 10–15× higher concentration
Procurement cost advantage when antimicrobial equivalence holds
Supplier technical assessment; validate against current market pricing
Procurement Economics Cost Comparison Preservative Selection

Underperformance Against Burkholderia cepacia

In flavored noncarbonated water, a direct comparison revealed a statistically significant efficacy reversal: sodium benzoate was the least effective preservative against Burkholderia cepacia, Paraburkholderia tropica, and Paraburkholderia fungorum (p < 0.05) [1]. Critically, these bacteria demonstrated the capacity to utilize sodium benzoate as a carbon source for growth, resulting in diauxic growth curves in still water formulations containing the preservative [1]. Potassium sorbate and its combination with sodium benzoate were able to limit but not completely suppress bacterial growth, whereas sodium benzoate alone failed to provide adequate protection [1].

Burkholderia risk
Head-to-head
Least effective; p
Monotherapy contraindicated in noncarbonated water
Diauxic growth observed; K sorbate combination only partially suppressive
Spectrum & exceptions
Data to verify
Broad planktonic coverage except S. aureus, E. faecalis (pH 5.5–7.0)
Reported spectrum context requires validation for target formulation
Source details incomplete; confirm with product-specific challenge data
Microbial Resistance Beverage Spoilage Preservative Limitations

pH-Dependent Spectrum & Gram-Positive Exceptions

In a comprehensive planktonic MIC study conducted at pH values ranging from 5.5 to 7.0, sodium benzoate was identified as the most effective preservative against all tested microorganisms except Staphylococcus aureus and Enterococcus faecalis . The comparator panel included sodium nitrate, methylparaben, prophylparaben, and potassium sorbate. Against S. aureus and E. faecalis, prophylparaben demonstrated superior efficacy, while sodium benzoate showed reduced activity against these specific Gram-positive organisms . The study employed CLSI M100-S18 and M27-A3 protocols across four media at different pH levels, with efficacy measured by MIC determination for planktonic forms .

Spectrum & exceptions
Data to verify
Broad planktonic coverage except S. aureus, E. faecalis (pH 5.5–7.0)
Reported spectrum context requires validation for target formulation
Source details incomplete; confirm with product-specific challenge data
Antimicrobial Spectrum pH Dependence Preservative Efficacy Testing

Sodium Benzoate: Application Scenarios


Carbonated Beverage Preservation

In carbonated soft drinks (pH 2.5–4.5), sodium benzoate delivers antimicrobial efficacy equivalent to potassium sorbate against E. coli and S. aureus (MIC 400 mg/mL for both compounds), while offering an 18–22% cost advantage per kg of functional effectiveness [1] [2]. This application scenario maximizes procurement value when formulation pH is maintained below 4.5 and S. aureus/E. faecalis contamination risk is managed through complementary control measures. Typical usage concentrations range from 0.05–0.1% by weight, with synergistic potassium sorbate combinations enabling 30–40% concentration reduction for equivalent protection [3].

R. mucilaginosa Control in Dealcoholized Wine

For dealcoholized red wine and similar beverage matrices at risk of R. mucilaginosa spoilage, sodium benzoate demonstrates superior strain-specific efficacy, achieving MIC of 125 mg/kg compared to potassium sorbate's 250 mg/kg—a 50% reduction in required concentration [1]. Additionally, binary mixtures with DMDC (50 mg/kg DMDC + 400 mg/kg sodium benzoate) produce synergistic fungicidal effects (FFCi = 0.65), enabling sulfite-free preservation strategies [1]. This application is particularly relevant for producers seeking to eliminate metabisulfite while controlling emerging pathogen R. mucilaginosa.

Monotherapy Avoidance in Noncarbonated Water

In flavored still water applications, sodium benzoate used as a sole preservative is contraindicated based on direct evidence showing statistically significant inferiority (p < 0.05) against B. cepacia, P. tropica, and P. fungorum, with documented bacterial capacity to metabolize benzoate as a carbon source, leading to diauxic growth [1]. Procurement and formulation decisions for noncarbonated flavored waters should prioritize potassium sorbate or validated combination preservative systems rather than sodium benzoate alone. This evidence-based exclusion criterion prevents costly spoilage events and product recalls.

Acidic Condiment & Sauce Manufacturing

Sodium benzoate is the most widely used preservative in the seasoning industry for soy sauce, vinegar, pickled vegetables, and low-salt pickles, with regulatory maximum usage of 1.0 g/kg (China GB 2760-2014) and typical application at 0.3–0.5 g/kg [1]. The compound's established safety profile (JECFA group ADI 0–20 mg/kg bw, 2021 revision) and abundant global supply chain make it the cost-optimal choice for acidic condiments where broad-spectrum antibacterial activity is required [2] [3]. Procurement justification rests on the combination of regulatory acceptance, documented efficacy in low-pH matrices, and the 18–22% cost differential relative to potassium sorbate.

Application
Selection Property
Validation Focus
Carbonated beverage preservation
Cost-efficient broad-spectrum at pH
Confirm equivalent MIC vs. K-sorbate for target strains; validate pH control
R. mucilaginosa control in dealcoholized wine
Reported low-MIC efficacy for specific yeast
Strain-specific MIC verification; synergistic DMDC combination screening
Noncarbonated water (avoid monotherapy)
Burkholderia risk documented; combination required
Challenge test with B. cepacia panel; evaluate K-sorbate combination ratios
Acidic condiment & sauce manufacturing
Regulatory acceptance, broad antibacterial in low pH
Verify compliance with local usage limits; confirm sensory impact at 0.3–0.5 g/kg

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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